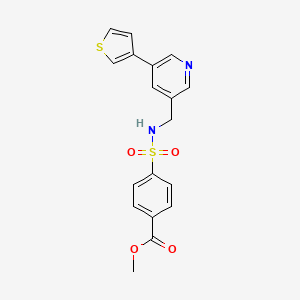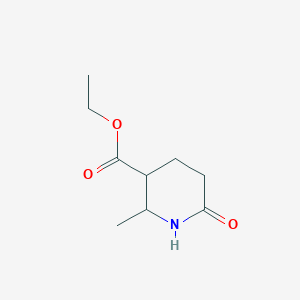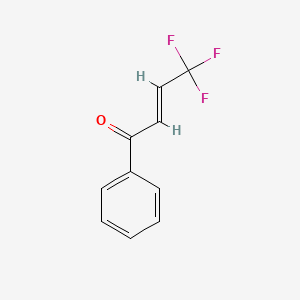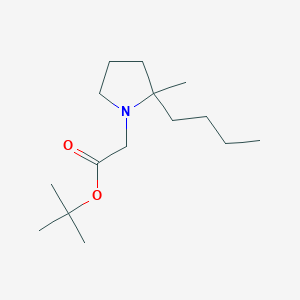
methyl 4-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 4-(N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of these rings suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the thiophene and pyridine rings. These rings might confer aromaticity to the compound, which could affect its reactivity, stability, and solubility .科学的研究の応用
Anti-Inflammatory Properties
Thiophene derivatives, including our compound of interest, have been reported to possess anti-inflammatory properties . They can be used in the development of drugs for treating conditions caused by inflammation.
Anti-Psychotic Applications
Thiophene derivatives have shown potential in the treatment of various psychiatric disorders . They can be used in the synthesis of anti-psychotic drugs.
Anti-Arrhythmic Applications
These compounds have also been found to have anti-arrhythmic properties . They can be used in the development of drugs for treating heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives can be used in the development of anti-anxiety medications . They have shown potential in the treatment of anxiety disorders.
Anti-Fungal Applications
Thiophene derivatives have demonstrated anti-fungal properties . They can be used in the development of drugs for treating fungal infections.
Antioxidant Properties
These compounds have been found to have antioxidant properties . They can be used in the development of drugs for treating conditions caused by oxidative stress.
Anti-Mitotic Applications
Thiophene derivatives have shown anti-mitotic properties . They can be used in the development of drugs for treating conditions caused by abnormal cell division.
Anti-Microbial Applications
Lastly, thiophene derivatives have demonstrated anti-microbial properties . They can be used in the development of drugs for treating various microbial infections.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[(5-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-17(5-3-14)26(22,23)20-10-13-8-16(11-19-9-13)15-6-7-25-12-15/h2-9,11-12,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJRMBNGACQOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)


![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)


![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine](/img/structure/B2614764.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)
![1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2614770.png)
